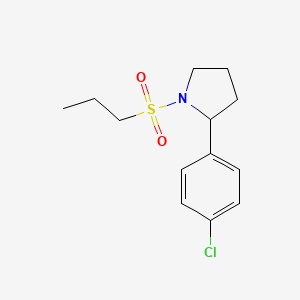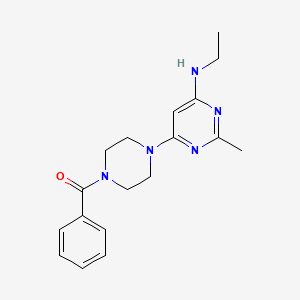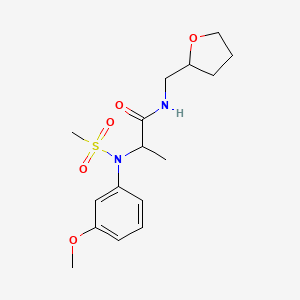![molecular formula C16H25N3O4S B4461506 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B4461506.png)
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE
Vue d'ensemble
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, including a morpholine ring, a sulfonamide group, and a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a substituted benzene derivative, the benzamide core can be formed through acylation reactions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH4) for reduction.
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamides: Other benzamide derivatives with similar structures.
Sulfonamides: Compounds containing the sulfonamide functional group.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Uniqueness
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13-14(5-4-6-15(13)18(2)24(3,21)22)16(20)17-7-8-19-9-11-23-12-10-19/h4-6H,7-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXWWPUMDVYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B4461435.png)

![3-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropylbenzamide](/img/structure/B4461461.png)
![2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]BUTANAMIDE](/img/structure/B4461466.png)

![3-{1-[(2,5-difluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4461482.png)
![4-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B4461492.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![2-METHOXY-4-[6-(5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER](/img/structure/B4461505.png)
![1-(methylsulfonyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-3-piperidinecarboxamide](/img/structure/B4461513.png)

![4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461526.png)
![N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4461527.png)
![2-(2-FLUOROPHENOXY)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4461529.png)
